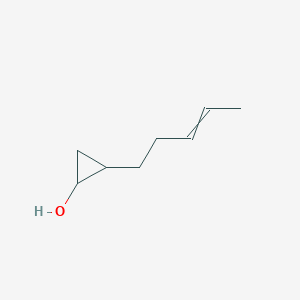
2-(Pent-3-en-1-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pent-3-en-1-yl)cyclopropan-1-ol is an organic compound featuring a cyclopropane ring substituted with a pent-3-en-1-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pent-3-en-1-yl)cyclopropan-1-ol typically involves the cyclopropanation of an appropriate alkene. One common method is the reaction of a pent-3-en-1-yl halide with a cyclopropane precursor under basic conditions. The reaction can be facilitated by using reagents such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable methods, such as the Simmons-Smith reaction, where a zinc-copper couple is used to generate a carbenoid intermediate that reacts with the alkene to form the cyclopropane ring. This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(Pent-3-en-1-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 2-(Pent-3-en-1-yl)cyclopropanone.
Reduction: Formation of 2-(Pent-3-en-1-yl)cyclopropane.
Substitution: Formation of 2-(Pent-3-en-1-yl)cyclopropyl chloride or bromide.
Scientific Research Applications
2-(Pent-3-en-1-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pent-3-en-1-yl)cyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles.
Comparison with Similar Compounds
Cyclopropanol: Lacks the pent-3-en-1-yl group, making it less hydrophobic.
2-(Pent-3-en-1-yl)cyclopropane: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Cyclopentanol: Contains a larger ring, affecting its reactivity and steric properties.
Uniqueness: 2-(Pent-3-en-1-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the pent-3-en-1-yl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
62672-74-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-pent-3-enylcyclopropan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2-3,7-9H,4-6H2,1H3 |
InChI Key |
IWDKFBTUUXXFFW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















